molecular formula C7H15N3O2 B14712394 Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)- CAS No. 20438-64-6

Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-

Cat. No.: B14712394
CAS No.: 20438-64-6
M. Wt: 173.21 g/mol
InChI Key: KXUUSWWZIUKVHH-UHFFFAOYSA-N
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Description

Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)- is a chemical compound with the molecular formula C7H15N3O2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group, a propyl chain, and a hydroxyimino group attached to the acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)- typically involves the reaction of N-[3-(dimethylamino)propyl]acetamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)- involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The dimethylamino group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]acetamide
  • N-(3-dimethylaminopropyl)methacrylamide
  • N-(3-dimethylaminopropyl)acetamide

Uniqueness

Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)- is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This group allows for specific interactions and reactions that are not observed in similar compounds lacking this functional group.

Properties

CAS No.

20438-64-6

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-hydroxyiminoacetamide

InChI

InChI=1S/C7H15N3O2/c1-10(2)5-3-4-8-7(11)6-9-12/h6,12H,3-5H2,1-2H3,(H,8,11)

InChI Key

KXUUSWWZIUKVHH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C=NO

Origin of Product

United States

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